2-Chloro-3,5,6-trimethylpyrazine

描述

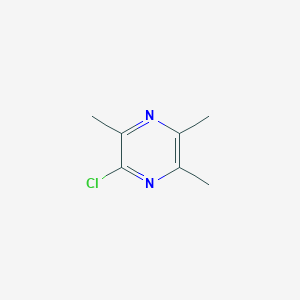

2-Chloro-3,5,6-trimethylpyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is known for its distinct chemical structure, which includes three methyl groups and one chlorine atom attached to the pyrazine ring. It has a molecular formula of C7H9ClN2 and a molecular weight of 156.61 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5,6-trimethylpyrazine typically involves the chlorination of 3,5,6-trimethylpyrazine. One common method includes the reaction of 3,5,6-trimethylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective chlorination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorinating agents and optimized reaction conditions can further improve the scalability of the synthesis process .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes facile displacement via S<sub>N</sub>2 mechanisms under varied conditions:

Amine Alkylation

Reaction with dimethylamine at 185°C for 72 hours yields 2-dimethylamino-3,5,6-trimethylpyrazine , a gastric anti-secretory agent :

Key parameters :

Thiol and Alcohol Derivatives

Cross-Coupling Reactions

The chloromethyl group enables metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under palladium catalysis produces biaryl derivatives:

Optimized conditions :

-

Catalyst: 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Base: K<sub>2</sub>CO<sub>3>

-

Solvent: DME/H<sub>2</sub>O (3:1)

Ullmann-Type Coupling

Copper-mediated coupling with phenols yields ether derivatives:

Typical yields : 45-68% depending on aryl substituents

Elimination and Rearrangement

Controlled dehydrohalogenation forms reactive intermediates:

Pyrazine Ring Functionalization

Treatment with strong bases (t-BuOK/DMF) generates methylene intermediates for subsequent [4+2] cycloadditions.

Reaction Mechanism Analysis

The S<sub>N</sub>2 displacement proceeds through a backside attack mechanism:

-

Nucleophile approaches antiperiplanar to chlorine

-

Transition state with inverted configuration

-

Departure of Cl<sup>-</sup> with full bond cleavage

Steric effects from 3,5,6-trimethyl groups slow reaction rates compared to unsubstituted chloropyrazines, requiring elevated temperatures (≥150°C) for efficient substitution .

科学研究应用

Pharmaceutical Applications

Cardiovascular Treatments

One of the significant medical applications of 2-chloro-3,5,6-trimethylpyrazine is in the development of cardiovascular drugs. Research indicates that derivatives of this compound can have protective effects against myocardial ischemia and reperfusion injury. For instance, ligustrazine derivatives, which include this compound as a precursor, have been shown to possess vasodilatory effects and can inhibit platelet aggregation, making them valuable in treating conditions like coronary artery disease and ischemic cerebrovascular disorders .

Antimicrobial Properties

Additionally, studies have suggested that pyrazine derivatives exhibit antimicrobial activities. The structural modifications of pyrazines can lead to compounds that inhibit the growth of various pathogens, making them candidates for developing new antibiotics or antifungal agents .

Agricultural Applications

Pesticides and Herbicides

In agriculture, this compound has potential applications as a pesticide or herbicide. Its derivatives can be engineered to target specific pests while minimizing harm to beneficial organisms. The compound's ability to disrupt the metabolic processes of certain insects makes it a candidate for environmentally friendly pest control solutions .

Flavoring Agents

Food Industry

This compound is also recognized for its flavoring properties. Pyrazines are known to contribute significantly to the aroma profile of various foods and beverages, particularly coffee. The compound's unique flavor characteristics make it useful in food formulations where enhancing aroma is desired .

Biological Research

Metabolic Studies

Research into the metabolism of pyrazines has revealed that bacteria can utilize compounds like this compound as carbon sources. This property is being explored for bioremediation purposes, where microbial degradation of pollutants can be harnessed to clean up contaminated environments .

Case Studies

作用机制

The mechanism of action of 2-Chloro-3,5,6-trimethylpyrazine involves its interaction with specific molecular targets. For instance, it is known to interact with adenosine diphosphate (ADP) receptors on platelets, thereby inhibiting platelet aggregation. This suggests its potential use as an antiplatelet agent. Additionally, its antioxidant properties may involve the scavenging of free radicals and modulation of oxidative stress pathways .

相似化合物的比较

2,3,5-Trimethylpyrazine: Known for its flavor and fragrance properties, commonly found in roasted foods.

2-Chloro-3,5-dimethylpyrazine: Shares similar chemical reactivity but differs in the number of methyl groups.

Tetramethylpyrazine: Exhibits significant biological activities, including neuroprotective and anticancer effects

Uniqueness: 2-Chloro-3,5,6-trimethylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis.

生物活性

2-Chloro-3,5,6-trimethylpyrazine is a chemical compound belonging to the pyrazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C6H9ClN2

- Molecular Weight : 144.60 g/mol

- Structure : The presence of a chlorine atom and three methyl groups on the pyrazine ring contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of several bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways that lead to programmed cell death .

- Flavor Compound Interaction : As a flavor compound in food products, it has been studied for its metabolic effects in humans. Metabolites derived from this compound are detected in urine after consumption of foods containing this compound, indicating its bioavailability and potential physiological effects .

Antimicrobial Activity

A study conducted on various pyrazine derivatives demonstrated that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains .

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase pathways associated with apoptosis at concentrations above 100 µM .

Metabolic Studies

In a coffee intervention study examining the metabolism of flavor compounds, metabolites of this compound were quantified using stable-isotope-dilution ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC-MS/MS). Key metabolites included 3,5-dimethylpyrazine-2-carboxylic acid and 5,6-dimethylpyrazine-2-carboxylic acid, which were present in significant amounts post-consumption .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-chloro-3,5,6-trimethylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTPJKKZJMOPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68303-35-5 | |

| Record name | 2-chloro-3,5,6-trimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。